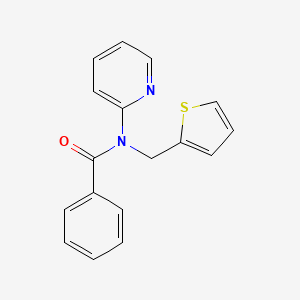![molecular formula C26H23N3O4S2 B11339358 1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone](/img/structure/B11339358.png)
1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE” is a complex organic molecule that features multiple functional groups, including a benzenesulfonyl group, a phenyl group, an imidazole ring, and a benzoxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
- Formation of the imidazole ring through a condensation reaction.
- Introduction of the benzenesulfonyl group via sulfonation.
- Attachment of the phenyl group through a Friedel-Crafts alkylation.
- Synthesis of the benzoxazine ring through a cyclization reaction.
- Final coupling of the benzoxazine and imidazole derivatives under specific conditions such as the use of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the benzenesulfonyl and thioether groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
- **2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE can be compared with other sulfonyl-imidazole derivatives and benzoxazine compounds.
Unique Features: The combination of the benzenesulfonyl, phenyl, imidazole, and benzoxazine groups in a single molecule is unique and may confer specific properties not found in other compounds.
This framework should help you in writing a detailed article about the compound
特性
分子式 |
C26H23N3O4S2 |
|---|---|
分子量 |
505.6 g/mol |
IUPAC名 |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
InChI |
InChI=1S/C26H23N3O4S2/c1-18-12-13-22-21(16-18)29(14-15-33-22)23(30)17-34-25-26(35(31,32)20-10-6-3-7-11-20)28-24(27-25)19-8-4-2-5-9-19/h2-13,16H,14-15,17H2,1H3,(H,27,28) |
InChIキー |
SVFZCFXXFRYEOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=C(NC(=N3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide](/img/structure/B11339276.png)
![Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11339284.png)
![N-(4-butylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339288.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)propanamide](/img/structure/B11339293.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339295.png)
![3-chloro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11339309.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B11339313.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11339319.png)
![3-(2-methylpropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11339332.png)
![N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzenesulfonamide](/img/structure/B11339340.png)
![2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-5-methyl-1H-benzimidazole](/img/structure/B11339346.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11339347.png)
![methyl 4-[({[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11339348.png)

